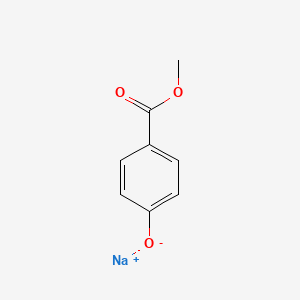

メチルパラベンナトリウム

概要

説明

メチルパラベンナトリウムは、メチルパラベンのナトリウム塩であり、抗菌作用により、食品、化粧品、医薬品などの保存料として広く使用されています .

2. 製法

合成経路と反応条件: メチルパラベンナトリウムの合成は、メチルパラヒドロキシ安息香酸と水酸化ナトリウムの反応によって行われます。 このプロセスは通常、次の手順を含みます :

- 反応容器にメチルパラヒドロキシ安息香酸を加えます。

- メチルパラヒドロキシ安息香酸の1.05倍の量の水酸化ナトリウムをゆっくりと滴下します。

- 反応混合物を室温で1時間撹拌します。

- 反応が完了したら、混合物を結晶化させます。

- 次に、生成物を遠心分離してろ過し、真空乾燥して最終的なメチルパラベンナトリウム製品を得ます。

工業的製造方法: メチルパラベンナトリウムの工業的製造は、同様のプロセスに従いますが、より大規模に行われます。 この方法の主な利点には、簡便さ、費用対効果、環境への配慮があります。これは、廃水、廃ガス、または産業残留物を生成しないためです .

3. 化学反応の分析

反応の種類: メチルパラベンナトリウムは、さまざまな化学反応を起こします。これには以下が含まれます。

加水分解: 水の存在下で、メチルパラベンナトリウムは加水分解して、メチルパラベンと水酸化ナトリウムを生成することができます。

エステル化: メチルパラベンナトリウムは、アルコールと反応してエステルを生成することができます。

酸化と還元: メチルパラベンナトリウムは比較的安定していますが、特定の条件下では酸化および還元反応を起こす可能性があります。

一般的な試薬と条件:

加水分解: 水と、弱酸性または弱塩基性条件。

エステル化: アルコールと酸触媒。

酸化と還元: 目的の反応に応じて、特定の酸化剤または還元剤。

生成される主な生成物:

加水分解: メチルパラベンと水酸化ナトリウム。

エステル化: 使用するアルコールに応じて、さまざまなエステル。

酸化と還元: 特定の反応条件に基づいて、生成物が異なります。

4. 科学研究における用途

メチルパラベンナトリウムは、その保存特性により、科学研究で広く使用されています :

化学: 微生物の増殖を防ぐための化学製剤の標準保存料として使用されます。

生物学: 生物試料と培地の無菌性を維持するために、生物学的研究で使用されます。

医学: 医薬品製剤に使用され、微生物による汚染を防ぐことで、薬剤の保存期間を延長します。

産業: 化粧品や食品業界で、製品の安全性と寿命を確保するための保存料として一般的に使用されます。

科学的研究の応用

Methylparaben sodium is widely used in scientific research due to its preservative properties :

Chemistry: Used as a standard preservative in chemical formulations to prevent microbial growth.

Biology: Employed in biological research to maintain the sterility of biological samples and culture media.

Medicine: Utilized in pharmaceutical formulations to extend the shelf life of medications by preventing microbial contamination.

Industry: Commonly used in the cosmetics and food industries as a preservative to ensure product safety and longevity.

作用機序

メチルパラベンナトリウムは、微生物の細胞膜を破壊することで抗菌作用を発揮します。これにより、細胞が溶解し、死滅します . メチルパラベンナトリウムは、細胞膜の完全性と機能に関与するさまざまな分子経路を標的とするため、幅広い細菌や真菌に対して有効です。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of methylparaben sodium involves the reaction of methyl p-hydroxybenzoate with sodium hydroxide. The process typically includes the following steps :

- Methyl p-hydroxybenzoate is added to a reaction vessel.

- Sodium hydroxide, in an amount 1.05 times that of methyl p-hydroxybenzoate, is slowly added dropwise.

- The reaction mixture is stirred for 1 hour at room temperature.

- After the reaction is complete, the mixture is allowed to crystallize.

- The product is then centrifugally filtered and vacuum dried to obtain the final methylparaben sodium product.

Industrial Production Methods: The industrial production of methylparaben sodium follows a similar process but on a larger scale. The key advantages of this method include simplicity, cost-effectiveness, and environmental friendliness, as it does not produce waste water, waste gas, or industrial residue .

化学反応の分析

Types of Reactions: Methylparaben sodium undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, methylparaben sodium can hydrolyze to form methylparaben and sodium hydroxide.

Esterification: Methylparaben sodium can react with alcohols to form esters.

Oxidation and Reduction: While methylparaben sodium is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water and mild acidic or basic conditions.

Esterification: Alcohols and acidic catalysts.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products Formed:

Hydrolysis: Methylparaben and sodium hydroxide.

Esterification: Various esters depending on the alcohol used.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

類似化合物との比較

メチルパラベンナトリウムは、エチルパラベン、プロピルパラベン、ブチルパラベンなどの他の化合物を含む、パラベンファミリーに属しています . メチルパラベンナトリウムは、その対応物と比較して、ナトリウム塩の形であるため、水に対する溶解度が高くなっています。 この特性により、他のパラベンでは溶解度が限られている可能性のある水性製剤で特に役立ちます .

類似化合物:

エチルパラベン: エチル4-ヒドロキシ安息香酸。

プロピルパラベン: プロピル4-ヒドロキシ安息香酸。

ブチルパラベン: ブチル4-ヒドロキシ安息香酸。

メチルパラベンナトリウムは、抗菌効果と溶解度のバランスが取れているため、さまざまな用途で汎用性の高い保存料となっています。

特性

IUPAC Name |

sodium;4-methoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXGULMKCKJCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3Na, C8H7NaO3 | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-76-3 (Parent) | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042156 | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, hygroscopic powder | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

5026-62-0 | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(methoxycarbonyl)phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPARABEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)

![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)